3-Cyclohexylisoxazole
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Overview
Description
3-Cyclohexylisoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylisoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3+2) cycloaddition reaction, where nitrile oxides react with dipolarophiles under mild conditions to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the development of greener and more sustainable methods is a focus in industrial settings to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of dihydroisoxazole derivatives.
Substitution: Substitution reactions, particularly at the nitrogen or oxygen atoms, can introduce various functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
3-Cyclohexylisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Mechanism of Action
The mechanism of action of 3-Cyclohexylisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-cyclohexylisoxazole: This compound has a similar structure but includes a chloromethyl group, which can alter its reactivity and biological activity.
3,5-Disubstituted Isoxazoles: These compounds have additional substituents on the isoxazole ring, which can enhance or modify their properties.
Uniqueness
3-Cyclohexylisoxazole is unique due to its specific cyclohexyl substitution, which can influence its physical and chemical properties, making it distinct from other isoxazole derivatives. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-cyclohexyl-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h6-8H,1-5H2 |
InChI Key |
WFKULAPNXJUMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC=C2 |
Origin of Product |
United States |
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